

# Application Notes: Electrochemical Deposition and Formation of Zinc Chromate Conversion Coatings

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	zinc;dioxido(dioxo)chromium	
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These application notes provide a comprehensive overview and detailed protocols for the formation of zinc chromate conversion coatings, a critical process for enhancing the corrosion resistance of zinc-plated components. The primary audience for this document includes researchers, scientists, and professionals involved in materials science, surface engineering, and industrial manufacturing.

Chromate conversion coatings are formed through a chemical reaction between a zinc surface and an acidic solution containing chromium compounds.[1][2] This process creates a protective, gelatinous film composed of complex chromium and zinc compounds.[3][4] While traditionally based on hexavalent chromium (CrVI), environmental and health concerns have led to the development of trivalent chromium (CrIII) based processes.[5][6] The coating acts as a barrier, inhibits corrosion through the release of soluble chromates (in CrVI coatings), and provides an excellent surface for paint adhesion.[2][7]

The term "electrochemical deposition of zinc chromate" can be a misnomer. The typical industrial process involves two distinct stages:

- Zinc Electrodeposition (Electroplating): A layer of zinc is first deposited onto a substrate (e.g., steel) using an electric current.[8][9]
- Chromate Conversion Coating: The zinc-plated part is then immersed in a chemical bath (without an external electric current) where the conversion coating forms via a spontaneous



chemical and electrochemical process at the surface.[1][4]

This document will detail the protocols for both the prerequisite zinc electroplating step and the subsequent chromate conversion process.

# **Quantitative Data Summary**

The following tables summarize key quantitative data for different chromate conversion coating processes, compiled from various sources.

Table 1: Typical Bath Compositions for Chromate Conversion Coatings

Parameter	Hexavalent Chromium (Yellow)[4]	Trivalent Chromium (Clear/Blue)[10]
Primary Chromium Source	Sodium Dichromate (Na <sub>2</sub> Cr <sub>2</sub> O <sub>7</sub> · 2H <sub>2</sub> O)	Chromium(III) Nitrate (Cr(NO₃)₃ · 9H₂O)
Concentration	182 g/L	360 g/L
Activator/Acid	Concentrated Sulfuric Acid (H <sub>2</sub> SO <sub>4</sub> )	Nitric Acid (HNO₃)
Concentration	6 mL/L	35 mL/L
Additives	-	Cobalt(II) Sulfate (CoSO <sub>4</sub> · 7H <sub>2</sub> O) at 40 g/L; Sodium Fluoride (NaF) at 10-30 g/L
Typical pH	< 1.8[3]	1.6 - 2.0[5][10]

Table 2: Process Parameters and Coating Properties



Parameter	Hexavalent Chromium	Trivalent Chromium
Immersion Time	5 - 20 seconds[11]	30 - 120 seconds[10]
Temperature	Room Temperature (25-30 °C)	60 °C[10]
Typical Coating Thickness	150 - 1000 nm[3][4]	~600 nm[6]
Appearance	Iridescent, Yellow, Gold, Olive Drab[4]	Clear, Blueish, Black[4][5]
Corrosion Resistance (Salt Spray Test)	Up to 72 hours (Yellow)[12]	192 - 240 hours (with Co)[5]

Table 3: Electrochemical Corrosion Characteristics

Coating Type	Corrosion Potential (Ecorr)	Corrosion Current (icorr)	Reference
Nanocrystalline Zinc (pre-conversion)	-0.64 V	21.18 μA/cm²	[9]
Zinc Film (pre- conversion)	-1.05 V	8.3 μA/cm²	[13]
Olive Chromate on Zinc	Not specified, but noted to decrease anodic dissolution rate	Lower than uncoated zinc	[14]

# **Experimental Protocols**

This section provides detailed methodologies for zinc electroplating and subsequent chromate conversion coating.

# **Protocol 1: Zinc Electrodeposition on a Steel Substrate**

This protocol describes the prerequisite step of plating a steel substrate with zinc.

## 1. Materials and Equipment:



- Anode: High-purity zinc plate.[9]
- Cathode: Steel substrate to be coated.
- Electrolyte: 0.2M Zinc Sulfate (ZnSO<sub>4</sub>·7H<sub>2</sub>O), 0.4M Boric Acid (H₃BO₃), 1M Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>) in deionized water.[13]
- Apparatus: Glass beaker, DC power supply, magnetic stirrer, ultrasonic cleaner.
- Cleaning Agents: Acetone, dilute sulfuric acid, 220 grit sandpaper, vinegar.[9][15]
- 2. Substrate Preparation (Pre-treatment):
- Mechanically polish the steel substrate with 220 grit sandpaper to remove heavy oxides.[15]
- Perform ultrasonic cleaning in acetone for 1 minute to degrease the surface.[9]
- Briefly dip in dilute sulfuric acid (e.g., 5% v/v) for 30 seconds to remove any remaining oxidation film.[9]
- Rinse thoroughly with deionized water and dry immediately before plating.
- 3. Electrodeposition Procedure:
- Assemble the electrolytic cell by placing the zinc anode and steel cathode in the beaker containing the electrolyte. Ensure the electrodes do not touch.[15]
- Connect the zinc anode to the positive terminal and the steel cathode to the negative terminal of the DC power supply.[15]
- Apply a constant deposition potential. A potential of -1.26V has been shown to produce films with good corrosion resistance.[13]
- Carry out the deposition for a time sufficient to achieve the desired thickness (e.g., 10-30 minutes). A thickness of 7.5 to 18 μm is often desired for good subsequent coating quality.
  [12]



 After deposition, turn off the power supply, remove the coated substrate, and rinse it thoroughly with deionized water.[16]

## **Protocol 2: Chromate Conversion Coating Application**

This protocol details the formation of the conversion coating on the newly zinc-plated surface. Both a traditional hexavalent and a modern trivalent chromium process are described.

- A. Hexavalent Chromium (Yellow/Iridescent) Process
- 1. Materials and Equipment:
- Chromating Solution: 182 g/L Sodium Dichromate (Na<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub> · 2H<sub>2</sub>O) and 6 mL/L concentrated Sulfuric Acid in deionized water.[4]
- Apparatus: Immersion tank (acid-resistant), rinsing tanks, drying oven or compressed air source.[16]
- Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, lab coat. Hexavalent chromium is carcinogenic.[3][8]
- 2. Procedure:
- Immediately after zinc plating and rinsing, immerse the part into the chromating solution at room temperature.[4]
- The immersion time is critical and short, typically between 5 and 10 seconds.[4] Longer times can lead to darker, olive-drab coatings.[4]
- Remove the part from the solution and allow it to drain.
- Rinse thoroughly with cold deionized water. Avoid carryover of the chromating solution.[16]
- Dry the part using oil-free compressed air or in an oven at a temperature not exceeding 60°C.[16] High temperatures can dehydrate and damage the gelatinous film.[12]
- Allow the coating to age and harden for at least 24 hours before handling or performance testing.[7]



#### B. Trivalent Chromium Process

#### 1. Materials and Equipment:

- Chromating Solution: 360 g/L Chromium(III) Nitrate (Cr(NO<sub>3</sub>)<sub>3</sub>·9H<sub>2</sub>O), 40 g/L Cobalt(II)
  Sulfate (CoSO<sub>4</sub>·7H<sub>2</sub>O), 35 mL/L Nitric Acid, and 20 g/L Sodium Fluoride (NaF) in deionized water.[10]
- Apparatus: Immersion tank with heating and stirring capabilities, rinsing tanks, drying equipment.

#### 2. Procedure:

- Prepare the chromating solution and stabilize it by stirring at 60°C for 2 hours. Adjust the pH to 1.6.[10]
- Activate the zinc-plated part by dipping it in 5% hydrochloric acid for 5 seconds, followed by a water rinse.[10]
- Immerse the activated part in the trivalent chromating solution, maintained at 60°C with agitation.[10]
- The immersion time can range from 30 to 120 seconds, depending on the desired film properties.[10]
- Remove the part, rinse thoroughly with deionized water, and dry as described in the hexavalent process (max 60°C).[16]
- Age the coating for 24 hours to allow it to fully cure.[7]

## **Visualizations: Workflows and Mechanisms**

The following diagrams illustrate the experimental workflow and the underlying chemical mechanism of coating formation.



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- To cite this document: BenchChem. [Application Notes: Electrochemical Deposition and Formation of Zinc Chromate Conversion Coatings]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b076096#electrochemical-deposition-of-zinc-chromate-conversion-coatings]

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